

4'-Aminobiphenyl-2-carboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: 4'-Aminobiphenyl-2-carboxylic acid

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An In-depth Technical Guide to 4'-Aminobiphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **4'-Aminobiphenyl-2-carboxylic acid**. The information is intended to support research and development activities by providing key data and conceptual experimental protocols.

Chemical Identity and Properties

4'-Aminobiphenyl-2-carboxylic acid, also known by its IUPAC name 2-(4-aminophenyl)benzoic acid, is a bifunctional organic compound containing both an amino group and a carboxylic acid group attached to a biphenyl scaffold.^[1] This structure makes it a versatile building block in organic synthesis and a compound of interest in various research fields, including proteomics.^[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-(4-aminophenyl)benzoic acid	[1]
Synonym(s)	4'-amino-[1,1'-biphenyl]-2-carboxylic acid	[1]
CAS Number	25829-61-2	[1][2]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1][2]
Molecular Weight	213.23 g/mol	[3]
Canonical SMILES	<chem>C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O</chem>	[3]
InChI	InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16)	[3]
InChIKey	DHTPJFVSTBGV-FV-UHFFFAOYSA-N	[3]

Chemical Structure

The molecule consists of two phenyl rings linked together. A carboxylic acid group is substituted at the 2-position of one ring, and an amino group is at the 4'-position of the other ring. This specific arrangement of functional groups dictates its chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions.

Caption: Structure of **4'-Aminobiphenyl-2-carboxylic acid** with key functional groups.

Spectroscopic Information

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

- ¹³C NMR Spectra: Data is available and can be used to confirm the carbon skeleton of the molecule.[3]

- Mass Spectrometry (GC-MS): Mass spectral data is available, typically showing a molecular ion peak corresponding to its molecular weight, which aids in confirming its identity.[3]

Conceptual Experimental Protocols

While a specific, published step-by-step synthesis protocol for **4'-Aminobiphenyl-2-carboxylic acid** is not readily available, a plausible synthetic route can be designed based on established organometallic cross-coupling reactions, which are common for constructing biphenyl systems.

A. Conceptual Synthesis via Suzuki Coupling

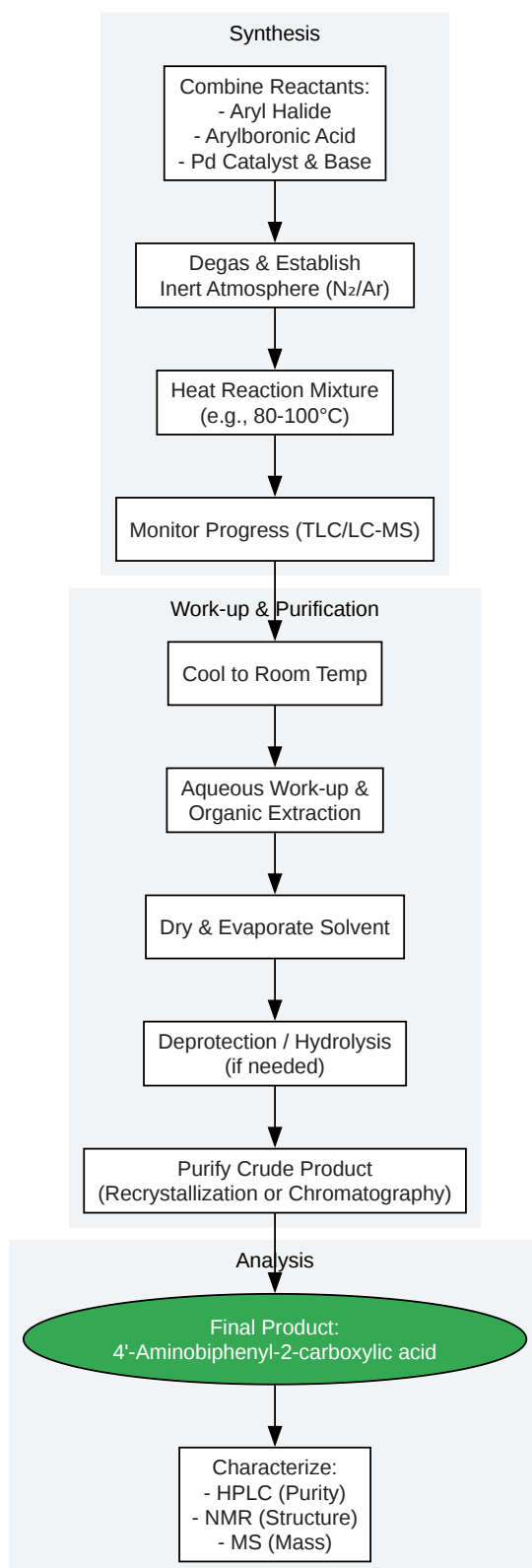
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

- Objective: To synthesize **4'-Aminobiphenyl-2-carboxylic acid** from commercially available precursors.
- Proposed Reactants:
 - Aryl Halide: 2-Bromobenzoic acid or its corresponding ester (e.g., methyl 2-bromobenzoate).
 - Arylboronic Acid: 4-Aminophenylboronic acid or its N-protected derivative (e.g., 4-(Boc-amino)phenylboronic acid) to prevent side reactions involving the amino group.
 - Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
 - Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
 - Solvent: A two-phase system, often involving toluene, dimethoxyethane (DME), or tetrahydrofuran (THF) with water.
- Methodology:
 - Protection (If necessary): If using 4-(Boc-amino)phenylboronic acid, the amino group is pre-protected. This prevents the amine from interfering with the catalyst.

- **Reaction Setup:** The aryl halide, arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system in a reaction flask.
- **Inert Atmosphere:** The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
- **Heating:** The mixture is heated with stirring (typically 80-100 °C) for several hours until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Deprotection & Saponification (If necessary):** If an N-protected starting material and an ester were used, the resulting intermediate is treated with an acid (like trifluoroacetic acid or HCl) to remove the Boc protecting group, followed by saponification (e.g., with NaOH) to hydrolyze the ester to the carboxylic acid. The final product is obtained after acidification to precipitate the carboxylic acid.
- **Purification:** The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

B. Analytical Methods for Characterization

- **High-Performance Liquid Chromatography (HPLC):** A standard method for assessing the purity of the final product.^[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is typically suitable for this class of compounds.^[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
- **Mass Spectrometry (MS):** Used to confirm the molecular weight of the product.



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Caption: Conceptual workflow for the synthesis and analysis of the target compound.

Applications and Biological Context

4'-Aminobiphenyl-2-carboxylic acid is designated as a product for proteomics research.[2] Its structure allows it to be used as a chemical probe or a building block for synthesizing larger molecules that can interact with proteins. The amino group can be a site for conjugation, while the carboxylic acid can participate in electrostatic interactions or amide bond formation.

It is critical to note that the parent compound, 4-aminobiphenyl (without the carboxylic acid group), is a well-known carcinogen, particularly associated with bladder cancer.[6][7][8] It exerts its effect after metabolic activation to form DNA adducts.[7] While the toxicological properties of **4'-Aminobiphenyl-2-carboxylic acid** itself are not well-documented, it should be handled with extreme caution, assuming potential toxicity due to its structural similarity to a known carcinogen.

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
- **Engineering Controls:** Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
- **Handling:** Avoid contact with skin and eyes. Prevent dust formation. Keep away from ignition sources.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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